Azetidin-1-yl(5-methylpyrazin-2-yl)methanone
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Overview
Description
Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with a pyrazine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMSO (dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods
Industrial production methods for azetidin-1-yl(5-methylpyrazin-2-yl)methanone are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Azetidin-1-yl(5-methylpyrazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of azetidin-1-yl(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as monoacylglycerol lipase (MAGL), leading to the modulation of endocannabinoid levels in the body . This can result in various physiological effects, including pain relief and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its azetidine ring imparts significant ring strain, making it more reactive than similar compounds with larger rings. Additionally, the presence of the pyrazine moiety can enhance its interaction with biological targets, potentially leading to more potent effects.
Properties
IUPAC Name |
azetidin-1-yl-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-5-11-8(6-10-7)9(13)12-3-2-4-12/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMQPMCHXXVYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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